Cas no 1567004-38-9 (3-fluoro-3-(4-methylphenyl)azetidine)

3-fluoro-3-(4-methylphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3-(4-methylphenyl)azetidine
- AKOS026731173
- 1567004-38-9
- EN300-1239356
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- Inchi: 1S/C10H12FN/c1-8-2-4-9(5-3-8)10(11)6-12-7-10/h2-5,12H,6-7H2,1H3
- InChI Key: MHLYGIJIXOIVED-UHFFFAOYSA-N
- SMILES: FC1(C2C=CC(C)=CC=2)CNC1
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12Ų
3-fluoro-3-(4-methylphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1239356-100mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 100mg |
$804.0 | 2023-10-02 | ||
Enamine | EN300-1239356-10000mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 10000mg |
$3929.0 | 2023-10-02 | ||
Enamine | EN300-1239356-250mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 250mg |
$840.0 | 2023-10-02 | ||
Enamine | EN300-1239356-1.0g |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1239356-2500mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 2500mg |
$1791.0 | 2023-10-02 | ||
Enamine | EN300-1239356-5000mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 5000mg |
$2650.0 | 2023-10-02 | ||
Enamine | EN300-1239356-1000mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 1000mg |
$914.0 | 2023-10-02 | ||
Enamine | EN300-1239356-50mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 50mg |
$768.0 | 2023-10-02 | ||
Enamine | EN300-1239356-500mg |
3-fluoro-3-(4-methylphenyl)azetidine |
1567004-38-9 | 500mg |
$877.0 | 2023-10-02 |
3-fluoro-3-(4-methylphenyl)azetidine Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 3-fluoro-3-(4-methylphenyl)azetidine
3-Fluoro-3-(4-methylphenyl)azetidine (CAS No. 1567004-38-9): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 3-fluoro-3-(4-methylphenyl)azetidine (CAS No. 1567004-38-9) has emerged as a compound of significant interest. This fluorinated azetidine derivative is characterized by its unique structural features, which make it a valuable building block in drug discovery and material science. The presence of a fluoro group and a 4-methylphenyl moiety in its structure contributes to its distinct chemical reactivity and potential applications. Researchers and industry professionals are increasingly exploring its utility in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The growing demand for fluorinated compounds in medicinal chemistry has placed 3-fluoro-3-(4-methylphenyl)azetidine in the spotlight. Fluorination is a widely adopted strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound, with its azetidine ring and fluoro substituent, aligns perfectly with these objectives. Recent studies have highlighted its role in the design of G protein-coupled receptor (GPCR) modulators, a class of targets that are pivotal in treating neurological disorders such as Parkinson's disease and schizophrenia. The 4-methylphenyl group further augments its lipophilicity, making it a promising candidate for blood-brain barrier penetration.
From a synthetic perspective, 3-fluoro-3-(4-methylphenyl)azetidine offers versatility. Its azetidine scaffold is a four-membered nitrogen-containing ring, which is less common than five- or six-membered heterocycles but provides unique conformational constraints. These constraints are highly desirable in medicinal chemistry for achieving selective interactions with biological targets. The compound's CAS No. 1567004-38-9 is frequently searched in chemical databases, reflecting its relevance in academic and industrial research. Moreover, its fluorine atom introduces electronegativity, which can influence the compound's dipole moment and intermolecular interactions, a topic of interest in computational chemistry and molecular docking studies.
In the context of green chemistry, the synthesis and application of 3-fluoro-3-(4-methylphenyl)azetidine are being evaluated for sustainability. Researchers are exploring catalytic methods to reduce waste and energy consumption during its production. This aligns with the broader trend of environmentally friendly synthesis in the pharmaceutical industry. Additionally, the compound's potential as a chiral auxiliary or ligand in asymmetric catalysis is under investigation, further expanding its utility beyond drug discovery.
The pharmacokinetic properties of 3-fluoro-3-(4-methylphenyl)azetidine are another area of active research. Its logP value and hydrogen bonding capacity are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. These factors are essential for optimizing drug candidates and reducing attrition rates in clinical trials. The compound's structural analogs are also being studied for their anti-inflammatory and antioxidant activities, addressing current health trends focused on chronic disease management.
In summary, 3-fluoro-3-(4-methylphenyl)azetidine (CAS No. 1567004-38-9) is a multifaceted compound with broad applications in drug development and material science. Its fluorinated azetidine core and aromatic substituent make it a valuable tool for researchers aiming to design innovative therapeutics. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing precision medicine and sustainable chemistry.
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